Penidilamine

描述

Historical Context and Discovery/Isolation from Natural Sources

The investigation into Penidilamine traces its origins to the isolation of this compound from natural sources. This compound was identified as a metabolite produced by the fungus Penicillium sp. No. 13. researchmap.jptandfonline.comjst.go.jp This discovery highlighted the potential of fungal species as sources of novel chemical structures with biological activity, in this case, as a plant growth regulator. researchmap.jptandfonline.comjst.go.jp

More recently, a related compound, 2-dimethyl-Penidilamine, was isolated from the 95% ethanol (B145695) extract of the plant Urtica thunbergiana Siebold & Zucc. nih.govtandfonline.com This isolation, along with seventeen other compounds, was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and single X-ray crystallography, techniques standard in natural product isolation and structure elucidation. nih.govtandfonline.com The identification of 2-dimethyl-Penidilamine from a plant source, in addition to this compound from a fungus, underscores the occurrence of related chemical scaffolds across different biological kingdoms.

Significance and Research Rationale within Natural Products Chemistry

The study of this compound and its derivatives is significant within natural products chemistry for several reasons. Natural products have historically been, and continue to be, a vital source of lead compounds for drug discovery and development due to their inherent chemical diversity and often unique structural complexity. wikipedia.orgnih.govmdpi.comscirp.orgnih.gov Investigating compounds like this compound expands the library of known natural molecules, providing potential starting points for further chemical modification and biological evaluation.

The identification of this compound as a plant growth regulator suggests its ecological significance and potential applications in agriculture research. researchmap.jptandfonline.comjst.go.jp Furthermore, the observed α-glucosidase inhibitory activity of 2-dimethyl-Penidilamine indicates a potential role in metabolic research, specifically concerning enzymes involved in carbohydrate metabolism. nih.govtandfonline.com This type of biological activity is of interest in the study of conditions related to glucose regulation.

The research rationale behind studying this compound lies in the potential to uncover novel bioactivities and understand the biosynthetic pathways leading to its formation. Such studies contribute to the fundamental knowledge of natural product biosynthesis and the ecological roles of these compounds.

Current Landscape of this compound Research and Future Trajectories

Current academic research on this compound appears to focus on its isolation, structural characterization, and initial biological activity screening. The reported isolation from Urtica thunbergiana and the evaluation of 2-dimethyl-Penidilamine for α-glucosidase inhibitory activity exemplify this. nih.govtandfonline.com The identification of this compound as a plant growth regulator from Penicillium sp. No. 13 also represents a key area of investigation. researchmap.jptandfonline.comjst.go.jp

Future trajectories in this compound research could involve more in-depth investigations into its mechanism of action as a plant growth regulator and further exploration of the biological activities of this compound and its derivatives. Given the α-glucosidase inhibitory activity of 2-dimethyl-Penidilamine, detailed studies on its inhibitory kinetics and potential effects in relevant biological systems could be pursued. nih.govtandfonline.com

The broader field of natural products research is increasingly leveraging advanced techniques such as metabolomics, high-throughput screening, and in silico methods to discover and evaluate natural compounds. nih.govfrontiersin.orgresearchgate.net Applying these approaches to this compound and related structures could reveal additional bioactivities or provide insights into their interactions with biological targets. Furthermore, synthetic studies aimed at producing this compound and its analogs could facilitate the exploration of structure-activity relationships and potential applications. The continued exploration of biodiversity, coupled with advanced isolation and characterization techniques, remains crucial for discovering novel natural products like this compound. nih.govmdpi.comscirp.orgfrontiersin.orghilarispublisher.comijresm.comresearchgate.net

Detailed Research Findings:

Research has shown that 2-dimethyl-Penidilamine, isolated from Urtica thunbergiana, exhibits significant α-glucosidase inhibitory activity. nih.govtandfonline.com Alongside 2-dimethyl-Penidilamine, other compounds isolated from the same source also demonstrated this activity, albeit with varying potencies. nih.govtandfonline.com The half-maximal inhibitory concentration (IC50) values for these compounds provide a quantitative measure of their inhibitory strength against the α-glucosidase enzyme.

| Compound | IC50 Value (μM) | Source |

| 2-dimethyl-Penidilamine | 65.12 | Urtica thunbergiana nih.govtandfonline.com |

| Compound 10 | 7.42 | Urtica thunbergiana nih.govtandfonline.com |

| Compound 15 | 26.24 | Urtica thunbergiana nih.govtandfonline.com |

| Compound 17 | 71.31 | Urtica thunbergiana nih.govtandfonline.com |

| Compound 18 | 72.55 | Urtica thunbergiana nih.govtandfonline.com |

This compound, isolated from Penicillium sp. No. 13, has been identified as a plant growth regulator. researchmap.jptandfonline.comjst.go.jp Specific details regarding its effects on plant growth parameters (e.g., root elongation, shoot development) and the concentrations at which these effects are observed are key findings in this area of research.

Structure

3D Structure

属性

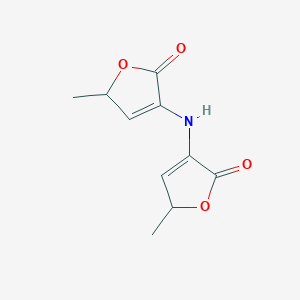

分子式 |

C10H11NO4 |

|---|---|

分子量 |

209.2 g/mol |

IUPAC 名称 |

2-methyl-4-[(2-methyl-5-oxo-2H-furan-4-yl)amino]-2H-furan-5-one |

InChI |

InChI=1S/C10H11NO4/c1-5-3-7(9(12)14-5)11-8-4-6(2)15-10(8)13/h3-6,11H,1-2H3 |

InChI 键 |

DHPUFOAMIZUXKW-UHFFFAOYSA-N |

规范 SMILES |

CC1C=C(C(=O)O1)NC2=CC(OC2=O)C |

同义词 |

di-3-(5-methyl-2,5-dihydro-2-oxofuryl) amine penidilamine |

产品来源 |

United States |

Synthetic Methodologies and Chemical Synthesis of Penidilamine and Analogues

Total Synthesis Strategies for Penicillamine (B1679230)

Total synthesis of penicillamine allows for the construction of the molecule from simpler, readily available precursors, offering an alternative to its isolation from penicillin degradation.

Retrosynthetic analysis of penicillamine involves working backward from the target molecule to identify suitable starting materials and intermediate fragments. slideshare.netdrugdesign.org A key structural feature is the α-amino-β-mercaptoisovaleric acid core. google.com Early total synthesis approaches often involved the formation of the racemic mixture, which necessitated subsequent resolution of the desired enantiomer. pillbuys.comgoogle.com

One described total synthesis process starts from isobutyraldehyde, sulfur, ammonia (B1221849), and hydrogen cyanide, yielding the racemate D,L-penicillamine. pillbuys.com Another approach involves a type of Strecker synthesis where α-bromoisobutyraldehyde reacts with the sodium salt of thiobenzyl alcohol to form α-benzylthioisobutyraldehyde. This product then reacts with hydrogen cyanide and ammonia to form a nitrile intermediate, which is subsequently converted to D,L-penicillamine through hydrolysis and debenzylation. pillbuys.com

Key fragments in penicillamine synthesis include protected forms of the amino acid or precursors that facilitate the introduction of the thiol and amino functionalities with the correct connectivity to the isovaleric acid backbone.

Given the distinct biological activities of the penicillamine enantiomers (D-penicillamine is therapeutic, while L-penicillamine is toxic due to vitamin B6 inhibition), stereoselective and asymmetric synthesis are crucial for obtaining the desired D-isomer efficiently. wikipedia.orgwikipedia.org

While condensation of penicillamine or cysteine with achiral aldehydes can yield mixtures of diastereoisomers, methods have been developed to achieve stereoselectivity. scielo.brscielo.br For example, the acylation of 2-substituted-1,3-thiazolidine-4-carboxylic acid derivatives can lead to the selective synthesis of N-acylthiazolidines as pure stereoisomers, with the stereochemical outcome influenced by reaction conditions. scielo.brscielo.br

Asymmetric synthesis aims to directly produce one enantiomer in excess. One novel synthesis for D-penicillamine involves the use of chiral auxiliaries as intermediate compounds. This process includes converting D-camphoric acid into an amido ester, followed by conversion into a bis-acid, then a bis-oxazolone, which is condensed with acetone (B3395972) in the presence of a base. The resulting intermediate is then reacted with a sulfur transfer agent and subsequently hydrolyzed to obtain D-penicillamine. nih.gov

Another method for preparing L-penicillamine from D-penicillamine involves protecting the sulfhydryl and amino groups, followed by racemization and then resolution using a resolving agent such as L-tartaric acid. patsnap.com

Semisynthesis and Derivatization of Penicillamine Scaffold

Historically, D-penicillamine was initially obtained semisynthetically by the degradation of penicillins. pillbuys.comprepchem.com This process typically involves the cleavage of the β-lactam ring of penicillin, yielding penicilloic acid or penilloic acids as intermediates, which are then converted to penicillamine. google.comresearchgate.net Degradation of benzylpenicilloic acid with m-anisidine (B1676023) in the presence of acetic acid, for instance, can yield D-penicillamine. prepchem.com

The penicillamine scaffold can be derivatized for various purposes, including analysis and the creation of novel compounds with different properties. Derivatization of the sulfhydryl group with fluorescent agents like 5-dimethylaminonaphthaline-1-sulfonylaziridine or 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole is used for detection and quantification of penicillamine, particularly in biological samples or pharmaceutical formulations. nih.govcapes.gov.brnih.gov N-acetylation is another common derivatization, yielding N-acetyl-D-penicillamine, which can be used as a chiral reagent or in studies involving nitric oxide donor molecules. chemicalbook.comscientificlabs.iemdpi.com Penicillamine has also been used to cap metal nanoclusters, forming penicillamine-protected gold or silver nanoclusters with specific optical and chemical properties. acs.orgacs.orgrsc.orgbeilstein-journals.orgacs.org

Bio-based and Sustainable Synthesis Pathways for Penicillamine

While traditional chemical synthesis routes are prevalent, there is growing interest in developing more sustainable and bio-based approaches. Some research explores the use of microorganisms in the synthesis of materials, although direct microbe-mediated synthesis of penicillamine itself is less documented compared to its use in downstream applications like stabilizing nanoparticles. rsc.org The concept of utilizing biorenewable feedstocks for polymer synthesis, including those derived from penicillamine, points towards potential future directions in sustainable production. pku.edu.cn

Catalytic Methods in Penicillamine Synthesis

Catalytic methods can play a role in improving the efficiency and selectivity of penicillamine synthesis. While specific catalytic total synthesis routes for penicillamine are not extensively detailed in the provided results, catalytic asymmetric reduction of ketones using amino acids derived from D-penicillamine and thiazolidines as ligands has shown promise in achieving enantioselectivity in related reactions. researchgate.net Metal complexes involving penicillamine have also been synthesized, highlighting the interaction of penicillamine as a ligand with metal ions, which is relevant in its chelating properties and potentially in catalytic applications. rsc.orgacs.org

Optimization of Reaction Conditions and Yields

The synthesis of penicillamine-capped nanoclusters also involves optimization of reaction conditions, including the ratio of metal precursor to ligand, solvent composition, and reaction time, to control the size and properties of the resulting nanoclusters. acs.orgacs.orgbeilstein-journals.org

Optimized conditions in various synthesis and derivatization methods are often determined through experimental investigation, analyzing factors like reaction completion, product isolation, and purity.

Data Tables

While detailed quantitative data for specific yields and reaction conditions across all synthesis routes is scattered and often presented within experimental procedures of individual studies, the following table summarizes some reported yields for illustrative purposes:

| Synthesis Method | Starting Material(s) | Product | Reported Yield (%) | Citation |

| Semisynthesis (Benzylpenicilloic acid degradation) | Benzylpenicilloic acid, m-anisidine, acetic acid | D-Penicillamine | 71.8 | prepchem.com |

| Total Synthesis (via Strecker-like route) | α-bromoisobutyraldehyde, thiobenzyl alcohol, HCN, NH3 | D,L-Penicillamine | Moderate | pillbuys.com |

| Total Synthesis (Asinger process) | Isobutyraldehyde, sulfur, ammonia, hydrogen cyanide | D,L-Penicillamine | ~80 (for thiazoline (B8809763) intermediate) | chemicalbook.com |

| Semisynthesis (Penicillin G with methylhydrazine) | Penicillin G, methylhydrazine | D(-)-penicillamine | 76.1 | google.com |

Note: Yields can vary significantly based on specific reaction conditions and scale.

Advanced Structural Elucidation and Stereochemical Characterization of Penidilamine

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques provide invaluable information about the functional groups, connectivity, and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

¹H NMR Spectroscopy: Provides information on the number of different types of hydrogen atoms, their chemical environment (inferred from chemical shifts), and their connectivity to neighboring hydrogen atoms (revealed by splitting patterns). Integration of peak areas indicates the relative number of protons giving rise to each signal.

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule, indicating the number of different types of carbon atoms and their hybridization and functional group environment (inferred from chemical shifts).

2D NMR Spectroscopy: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity information. COSY reveals proton-proton couplings, helping to build spin systems. HSQC correlates protons with the carbons to which they are directly attached. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the identification of quaternary carbons and the assembly of structural fragments. numberanalytics.com

Analysis of the complete set of 1D and 2D NMR data allows for the determination of the planar structure of Penidilamine by piecing together the identified fragments and connectivities.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): Accurately measures the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula (C₁₀H₁₁NO₄ for this compound) based on the precise mass measurement. nih.gov

Fragmentation Analysis: Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can induce fragmentation of the molecular ion. Analysis of the resulting fragment ions provides clues about the substructures present in the molecule. Characteristic fragmentation patterns can help confirm the presence of specific functional groups or linkages. numberanalytics.comegyankosh.ac.inlehigh.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

IR Spectroscopy: Measures the vibrational modes of the molecule, providing characteristic absorption bands that indicate the presence of specific functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and carbon-carbon double or triple bonds. numberanalytics.comegyankosh.ac.inopenaccessjournals.comlibretexts.org

UV-Vis Spectrophotometry: Measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule. This technique is particularly useful for detecting conjugated pi systems and chromophores, and the wavelength of maximum absorption (λmax) can provide information about the extent of conjugation. numberanalytics.comegyankosh.ac.inopenaccessjournals.comlibretexts.org

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that suitable single crystals can be obtained. nih.govnumberanalytics.comcaltech.edu

By analyzing the diffraction pattern of X-rays scattered by the electrons in a crystal, the electron density map of the molecule can be generated, revealing the positions of the atoms in three dimensions. numberanalytics.comcaltech.edu For chiral molecules, if the crystal contains a heavy atom (e.g., chlorine, bromine, sulfur), the anomalous dispersion of X-rays can be used to determine the absolute configuration of stereocenters. caltech.edu In the absence of a heavy atom, or to confirm assignments, the absolute stereochemistry might be determined by comparison with a compound of known absolute configuration or by derivatization with a chiral auxiliary. X-ray crystallography directly provides the relative stereochemistry of multiple stereocenters within a single molecule. researchgate.net

Chiral Analysis and Enantiomeric Purity Determination

For compounds that exist as enantiomers, determining their enantiomeric purity is critical, especially in fields where stereochemistry impacts biological activity. chiralpedia.comchromatographyonline.comchromatographyonline.com

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. chiralpedia.comchromatographyonline.comsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a stationary phase that is chiral, allowing for differential interactions with the individual enantiomers. chiralpedia.comchromatographyonline.com As a result, the enantiomers elute at different retention times, enabling their separation and quantification by integration of peak areas. chiralpedia.comchromatographyonline.com Various chiral stationary phases are available, and the choice depends on the specific properties of the compound being analyzed. chromatographyonline.com Chiral HPLC is widely applied for assessing enantiomeric purity on both analytical and preparative scales. chiralpedia.com

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase within a capillary column to separate enantiomers based on their differential interactions. chiralpedia.comcat-online.com This technique is suitable for volatile or easily derivatizable compounds. cat-online.com Chiral GC can also be coupled with mass spectrometry (GC-MS) for enhanced identification and quantification. cat-online.com

These chromatographic methods allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample of this compound. chromatographyonline.comsigmaaldrich.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used in structural elucidation, particularly for determining the absolute configuration and conformation of chiral molecules. faccts.deencyclopedia.pubrsc.orgnih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a sample, with signals arising from electronic transitions. encyclopedia.pub Unlike non-chiral spectroscopies such as UV-Vis, ECD is sensitive to the three-dimensional arrangement of atoms in a molecule. encyclopedia.pub The resulting spectrum, which shows ellipticity or differential absorbance as a function of wavelength, provides valuable information about the chiral chromophores and their environment within the molecule. encyclopedia.pub ECD is particularly useful for analyzing molecules with inherent chirality or those where chromophores are placed in a chiral environment due to molecular conformation. nih.gov Analysis of ECD spectra can aid in defining stoichiometric ratios in supramolecular assemblies, deriving thermodynamic and kinetic parameters, and refining plausible structures. rsc.org Predicting ECD spectra computationally often involves calculating the spectra for different low-energy conformers and averaging them based on their relative populations (Boltzmann summation). faccts.deencyclopedia.pub

Based on the conducted searches, specific experimental ECD spectroscopic data or detailed analysis of this compound's ECD spectrum for its stereochemical characterization were not found in the provided snippets.

Computational Methods for Structural Confirmation

Computational methods play a crucial role in modern structural elucidation and confirmation, complementing experimental spectroscopic techniques. frontiersin.orgmdpi.com These methods involve using computer-based calculations to model molecular structures and predict their properties, which can then be compared with experimental data. frontiersin.org For structural confirmation and stereochemical characterization, computational approaches can be used to calculate various parameters such as NMR chemical shifts, coupling constants, and ECD spectra for proposed structures and stereoisomers. nih.govresearchgate.netnih.gov Comparison of these calculated values with experimental data allows researchers to validate the proposed structure and determine the absolute configuration. researchgate.netnih.gov Techniques like Gauge-Including Atomic Orbital (GIAO) calculations for NMR shifts and DP4+ probability analysis, which compares calculated and experimental NMR data, are examples of computational tools used in this context. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to optimize molecular geometries and calculate spectroscopic properties, including ECD spectra. nih.gov

While computational methods are widely applied in structural chemistry, the search results did not yield specific details on the application of advanced computational methods for the explicit structural confirmation or stereochemical assignment of this compound (CID 10512593) based on detailed research findings.

Biosynthesis and Biotransformation Pathways of Penidilamine

Identification of Producing Organisms and Natural Habitats

Penidilamine has been isolated from cultures of a fungal strain identified as Penicillium sp. No. 13. nih.gov This fungus was the source from which this compound and the related compound Peniamidienone (B1249044) were first discovered. nih.gov Fungi of the Penicillium genus are ubiquitous and can be found in a wide variety of natural habitats, including soil, decaying vegetation, and as plant endophytes. They are well-known producers of a vast array of secondary metabolites.

| Producing Organism | Compound(s) Isolated | Natural Habitat Type | |

| 1 | Penicillium sp. No. 13 | This compound, Peniamidienone | Fungal |

Elucidation of Biosynthetic Precursors and Intermediates

Detailed studies elucidating the specific biosynthetic precursors and metabolic intermediates leading to the formation of this compound have not been reported in the available scientific literature. While its structure suggests a potential origin from amino acids and polyketide pathways, which are common in Penicillium species, the precise starter and extender units have not been experimentally determined. researchgate.net

Enzymatic Steps and Key Biosynthetic Enzymes

The enzymatic steps and the specific enzymes responsible for catalyzing the biosynthesis of this compound are currently unknown. Research is required to identify and characterize the enzymes (e.g., polyketide synthases, aminotransferases, oxidoreductases) that assemble and modify the furanone rings and install the central amine linkage.

Genetic Basis of this compound Biosynthesis

The genetic foundation for this compound production has not yet been elucidated. The biosynthetic gene cluster (BGC), which would contain the genes encoding the necessary enzymes for its formation, has not been identified or characterized in Penicillium sp. No. 13.

Engineered Biosynthesis and Biotechnological Production Approaches

There are no published studies specifically detailing the engineered biosynthesis or biotechnological production of this compound. General strategies for heterologous expression of fungal natural product pathways in hosts like Escherichia coli or Saccharomyces cerevisiae exist, but their application to this compound biosynthesis has not been reported.

Microbial Degradation and Metabolic Fate in Environmental Systems

Scientific data on the microbial degradation, metabolic fate, or biotransformation of this compound in environmental systems is not available in the current literature. Studies to determine its persistence, potential breakdown products, and the microorganisms capable of its catabolism have not been reported.

Molecular Mechanisms of Action and Biological Targets of Penidilamine

Investigation of Receptor Binding and Ligand-Target Interactions

Research into the specific receptor binding profiles and ligand-target interactions of Penidilamine is limited in the currently available literature. While methodologies for investigating receptor binding, such as using radiolabeled or fluorescent ligands in assays, are established techniques in pharmacological research nih.govslideshare.net, specific studies detailing how this compound interacts with particular receptors or biological targets were not found within the scope of the conducted searches. The concept of ligand-target interaction is fundamental to understanding how compounds exert their biological effects by binding to specific proteins or other molecules within a biological system.

Enzymatic Inhibition or Activation Studies (e.g., α-glucosidase inhibitory activity)

Specific studies investigating the enzymatic inhibition or activation potential of this compound, including its potential alpha-glucosidase inhibitory activity, were not identified in the conducted literature searches. Alpha-glucosidase inhibitors are a class of drugs known to slow down the digestion of carbohydrates, thereby reducing the rise in postprandial blood glucose levels, and their mechanisms involve competitively inhibiting enzymes like glucoamylase, sucrase, maltase, and isomaltase in the small intestine. diabetes.org.uknih.govwikipedia.orgnih.gov While the general principles of enzyme inhibition and activation are well-documented chemistryviews.orgbiorxiv.orglibretexts.org, and studies on the alpha-glucosidase inhibitory activity of compounds from fungal sources exist mdpi.com, specific research linking this compound to such enzymatic activities was not found.

Modulation of Cellular Signaling Pathways

Detailed research specifically on the modulation of cellular signaling pathways by this compound is not extensively available. Cellular signaling pathways involve complex networks of protein-protein interactions and biochemical events that transmit signals within or between cells, regulating various cellular functions like growth, differentiation, and apoptosis. scribd.comepdf.pubresearchgate.netmdpi.comnih.govabcam.comyoutube.comnih.govyoutube.comnih.govenamine.net While this compound has been identified as a plant growth regulator cabidigitallibrary.org, the precise signaling pathways it modulates to exert this effect, including upstream and downstream signaling events or specific protein-protein interactions, have not been detailed in the provided search results.

Upstream and Downstream Signaling Events

Specific upstream and downstream signaling events modulated by this compound have not been elucidated in the reviewed literature. Understanding these events is crucial for mapping the complete signaling cascade influenced by a compound, from the initial signal reception to the final cellular response.

Protein-Protein Interactions

Specific protein-protein interactions directly modulated by this compound were not identified in the conducted searches. Protein-protein interactions are fundamental to numerous cellular processes, including signal transduction, and can be targets for therapeutic intervention. nih.govmdpi.comresearchgate.netmdpi.comabcam.comnih.govnih.govenamine.netbonvinlab.org

Molecular Dynamics and Conformational Changes Induced by this compound

Studies employing molecular dynamics simulations to investigate the behavior of this compound or the conformational changes it might induce in biological targets were not found in the provided search results. Molecular dynamics simulation is a computational technique used to model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions. bonvinlab.orgfrontiersin.orgstanford.edunih.govmdpi.comuinjkt.ac.id This technique is valuable for understanding how a ligand binds to a protein and the resulting structural rearrangements nih.govstanford.edu. However, its application specifically to this compound has not been documented in the retrieved literature.

Chelation Mechanisms and Ion Binding Properties

While the concept of chelation, where a molecule binds to metal ions to form stable complexes, is a well-known chemical principle with biological and medical applications numberanalytics.commdpi.comopenmedscience.comnih.govwikipedia.org, and Penicillamine (B1679230) is recognized for its chelating properties towards heavy metals like copper, lead, and mercury nih.govebi.ac.ukfungalmet.orgontosight.ainih.govwikipedia.org, specific detailed chelation mechanisms and ion binding properties of this compound (C10H11NO4) have not been described in the examined literature. Chelation involves the formation of multiple coordinate bonds between a ligand and a central metal atom, influencing the metal's biological activity and facilitating its transport or excretion. numberanalytics.comopenmedscience.comwikipedia.org The specific ions that this compound may bind to and the nature of these interactions were not detailed in the search results.

Cellular and Subcellular Activities of Penidilamine in in Vitro Models

Effects on Cellular Viability and Proliferation (e.g., tumor cell lines)

Cellular viability and proliferation are fundamental indicators of a cell's health and ability to multiply. Assays such as MTT, MTS, XTT, and WST-1 are commonly used to measure metabolic activity as an indicator of viable cells and can also assess proliferation and cytotoxicity broadpharm.comnih.govsigmaaldrich.com. These colorimetric assays rely on the reduction of tetrazolium salts by metabolically active cells to colored formazan (B1609692) products broadpharm.comnih.govsigmaaldrich.com. The amount of formazan produced is directly proportional to the number of metabolically active cells broadpharm.comsigmaaldrich.com. While the provided search results mention cell viability and proliferation in the context of other compounds and conditions (e.g., heat stress on chicken embryonic fibroblasts or the effects of other plant-derived compounds), there is no specific information available regarding the direct effects of Penidilamine on the viability or proliferation of tumor cell lines or other cell types in the provided search results. scielo.br

Regulation of Apoptosis and Cell Cycle Progression

Apoptosis, or programmed cell death, and cell cycle progression are tightly regulated processes essential for tissue homeostasis. Dysregulation of these processes is implicated in various diseases, including cancer jackwestin.comnih.gov. The cell cycle is controlled by regulatory molecules, and mutations in the genes coding for these regulators, such as tumor suppressor genes like p53 and RB, can lead to uncontrolled cell division jackwestin.comnih.govpressbooks.pub. p53, for instance, plays a critical role in halting the cell cycle and triggering apoptosis if DNA damage is detected jackwestin.compressbooks.pubnih.gov. The cell cycle is positively regulated by cyclins and cyclin-dependent kinases (Cdks), whose levels fluctuate throughout the cell cycle pressbooks.pub. While the search results provide general information on the regulation of apoptosis and the cell cycle, including the roles of key proteins and the link between cell cycle manipulation and apoptotic response, there is no specific data on how this compound influences these processes. jackwestin.comnih.govnih.gov

Gene Expression and Proteomic Profiling

Gene expression and proteomic profiling provide insights into how a compound affects the molecular machinery of a cell by altering the levels of RNA transcripts and proteins. High-throughput profiling techniques, such as mass spectrometry-based proteomics and transcriptomics, allow for the quantification of thousands of proteins or transcripts to identify differentially expressed genes embopress.orgplos.orgieo.it. Changes in gene expression can be influenced by various factors, including environmental changes and cell proliferation rates embopress.orgplos.org. While the search results discuss the importance and methods of gene expression and proteomic profiling, including their use in understanding cellular responses and identifying proteins correlated with cell proliferation, there is no specific information available regarding gene expression or proteomic changes induced by this compound. embopress.orgplos.orgieo.it

Impact on Organelle Function and Cellular Metabolism

Cellular organelles perform specialized functions vital for cell survival and activity, and their proper function is closely linked to cellular metabolism ksu.edu.samicrobenotes.comlecturio.com. For example, the endoplasmic reticulum (ER) is crucial for protein and lipid biosynthesis and detoxification, while lysosomes are involved in intracellular digestion and metabolism microbenotes.comnih.govkhanacademy.org. Mitochondria are central to energy production khanacademy.org. Organelle interactions are also important for processes like calcium and lipid homeostasis and the execution of apoptosis ksu.edu.sa. Cellular metabolism, including processes like glycolysis, is essential for providing energy and building blocks for cell growth and proliferation broadpharm.comsigmaaldrich.com. While the search results highlight the functions of various organelles and the importance of cellular metabolism, there is no specific information provided on the impact of this compound on organelle function or cellular metabolism. broadpharm.comsigmaaldrich.comksu.edu.samicrobenotes.comlecturio.comnih.govkhanacademy.org

Intracellular Localization and Uptake Kinetics

Understanding how a compound enters a cell and where it localizes intracellularly is crucial for determining its mechanism of action. Compounds can enter cells through various mechanisms, including passive diffusion, facilitated diffusion, and active transport unm.eduradiologykey.com. Intracellular localization can be studied using techniques like fluorescence microscopy with labeled compounds or microautoradiography for radiolabeled substances nih.govnih.gov. These methods can reveal whether a compound is found in the cytoplasm, nucleus, or associated with specific organelles nih.govnih.gov. The search results discuss methods for studying intracellular localization and uptake kinetics, noting that uptake mechanisms can vary depending on the cell type and compound properties nih.govnih.gov. However, there is no specific information available regarding the intracellular localization or uptake kinetics of this compound. unm.eduradiologykey.comnih.govnih.gov

Modulation of Specific Cellular Processes (e.g., anti-inflammatory activity in macrophages, effects on plant growth)

Compounds can modulate specific cellular processes, leading to diverse biological effects. For example, some compounds can exhibit anti-inflammatory activity by influencing the behavior of immune cells like macrophages nih.govnih.govjci.orgmedchemexpress.comresearchgate.net. Macrophages exhibit plasticity and can differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, with M2 macrophages producing anti-inflammatory mediators nih.govjci.orgmedchemexpress.com. Plant growth regulators are compounds that can influence plant development, affecting processes like cell division, elongation, and differentiation nih.govresearchgate.netfrontiersin.orgbyjus.com. This compound has been identified as a plant growth regulator produced by the fungus Penicillium sp. No. 13. nih.gov Research indicates that this compound, along with peniamidienone (B1249044), were isolated as new plant growth regulators from this fungal source nih.gov. While peniamidienone showed weak inhibition of lettuce seedling growth, the specific effects of this compound on plant growth or other specific cellular processes like anti-inflammatory activity in macrophages are not detailed in the provided search results. nih.govnih.govjci.orgmedchemexpress.comresearchgate.netnih.govresearchgate.netfrontiersin.orgbyjus.com

Preclinical Pharmacodynamics and Efficacy Studies in Non Human Models

In Vitro Efficacy Assays and High-Throughput Screening

There is no available information regarding in vitro studies, efficacy assays, or high-throughput screening results for "Penidilamine."

Ex Vivo Organ and Tissue Studies

No data from ex vivo organ or tissue studies involving "this compound" were found in the available literature.

In Vivo Efficacy in Animal Disease Models (Focus on mechanistic insights)

A search for in vivo efficacy studies of "this compound" in any animal disease models did not return any relevant results. Consequently, no information on its mechanistic insights can be provided.

Rodent Models of [Specific Biological Process or Condition]

No publications detailing the use of "this compound" in rodent models for any specific biological process or condition were identified.

Other Preclinical Animal Models

There is no available data on the use of "this compound" in other non-rodent preclinical animal models.

Dose-Response Characterization in Preclinical Systems

No information regarding the dose-response characterization of "this compound" in any preclinical system is publicly available.

Biomarker Identification and Validation in Preclinical Contexts

There are no published studies on the identification or validation of biomarkers associated with the activity of "this compound" in preclinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Penidilamine Derivatives

Design and Synthesis of Penidilamine Analogues for SAR Exploration

The design and synthesis of analogues are crucial steps in SAR exploration. This involves creating a series of compounds structurally related to the parent compound, this compound, with systematic variations. researchgate.netnih.gov The goal is to probe the impact of specific structural changes on biological activity. This process often begins with identifying a core scaffold (like the pyrrolidine (B122466) pentamine scaffold mentioned in the context of enzyme inhibitors) mdpi.comnih.gov and then introducing modifications at different positions. Synthetic strategies are developed to efficiently access these designed analogues. researchgate.netnih.govcabidigitallibrary.org For compounds like this compound, which may originate as fungal metabolites, synthesis can involve both total synthesis or semi-synthetic approaches starting from the natural product. cabidigitallibrary.org

Systematic Modification of Key Structural Moieties

Systematic modification involves targeted alterations to specific parts of the this compound structure. These modifications can include:

Varying substituents at different positions.

Introducing or removing functional groups.

Changing the stereochemistry at chiral centers.

Modifying ring sizes or introducing different ring systems.

Each modification is designed to answer specific questions about the role of that structural feature in the compound's activity or properties. For example, studies on pyrrolidine pentamine derivatives showed that alterations at specific positions significantly impacted inhibitory activity, demonstrating the essential nature of certain moieties and their distance from the core scaffold. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.comwikipedia.orgmedcraveonline.com These models utilize molecular descriptors that quantify various aspects of a molecule's structure, such as size, shape, electronic properties, and lipophilicity. jocpr.com By analyzing a dataset of compounds with known structures and activities, QSAR models can identify the key structural features that influence activity and predict the activity of new, untested compounds. jocpr.commedcraveonline.com Rigorous validation is essential to ensure the robustness and generalizability of QSAR models. jocpr.commdpi.com QSAR can aid in prioritizing compounds for synthesis and testing, accelerating the drug discovery process. jocpr.commedcraveonline.comnih.gov

Computational Docking and Ligand Efficiency Studies

Computational docking is a technique used to predict the preferred binding orientation (pose) of a ligand (such as this compound or its derivatives) to a target protein or enzyme, and to estimate the strength of the interaction. plos.orgajol.inforesearchgate.net This provides insights into the molecular interactions driving binding and helps to understand how structural modifications might affect binding affinity. plos.orgajol.info

Conformational Analysis and Bioactive Conformation Elucidation

Conformational analysis is the study of the different three-dimensional shapes, or conformers, that a molecule can adopt due to rotation around single bonds. fiveable.meyoutube.com Understanding the conformational preferences of this compound and its derivatives is crucial because the biological activity often depends on the molecule adopting a specific shape, known as the bioactive conformation, that allows it to interact effectively with its biological target. fiveable.menih.govnih.gov Computational techniques, such as molecular mechanics and dynamics simulations, are widely used to explore the conformational space of molecules and identify low-energy conformers. nih.govmdpi.com Comparing the conformations of active and inactive analogues can help elucidate the bioactive conformation. nih.gov The flexibility of both the ligand and the target can play a role in binding, and identifying the relevant conformations is a key aspect of structure-based design. nih.gov

Advanced Analytical Methodologies for Penidilamine Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating penidilamine from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It employs a pressurized liquid solvent containing the sample that passes through a column packed with a solid adsorbent material. ijcrt.org Different components interact differently with the adsorbent, leading to varying flow rates and separation as they exit the column. ijcrt.org

UPLC is a variant of HPLC that utilizes smaller particle sizes in the column packing material (less than 2 μm), requiring higher pressures. ijcrt.org This results in greater separation efficiency, shorter analysis times, and quicker column equilibration compared to traditional HPLC. ijcrt.orgnih.gov UPLC offers advantages such as faster separations with good resolution, high-resolution separations of complex samples, and higher sensitivity and precision. ijcrt.org Both HPLC and UPLC are valuable tools for the analysis of various compounds, including pharmaceuticals and natural products. ijcrt.orgperkinelmer.comlcms.cz

While specific applications of HPLC or UPLC solely for this compound were not extensively detailed in the search results, these techniques are broadly applicable for the separation and purification of organic compounds like this compound based on their polarity and other chemical properties. For instance, reversed-phase HPLC is commonly used for separating compounds based on hydrophobic interactions. lcms.cz

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. measurlabs.comthermofisher.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column coated with a stationary phase. measurlabs.comthermofisher.com Compounds separate based on their boiling points and interactions with the stationary phase, eluting at different retention times. measurlabs.comthermofisher.com GC is often coupled with mass spectrometry (GC-MS) for identification and quantification. measurlabs.comthermofisher.comyoutube.com

Although GC is a powerful technique for volatile and semi-volatile compounds, its direct application for the analysis of this compound would depend on the compound's volatility or suitability for derivatization to make it volatile. The search results did not provide specific examples of GC being used for this compound analysis. However, GC-MS has been used for the analysis of other compounds in various matrices, demonstrating its capability for trace analysis and identification in complex samples. mdpi.comnih.gov

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is a specialized chromatographic technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. slideshare.netlibretexts.orgyoutube.com This separation is crucial because enantiomers can have significantly different biological activities and safety profiles. slideshare.netlibretexts.orgyoutube.com Chiral chromatography employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. slideshare.netyoutube.com HPLC with CSPs is a common approach for enantiomeric separation on analytical and preparative scales. slideshare.netnih.govcsfarmacie.cz Various types of CSPs exist, including polysaccharide-based, cyclodextrin-based, and protein-based phases, each offering different chiral recognition mechanisms. slideshare.netlibretexts.orgyoutube.com

Given that this compound is functionally related to an alpha-amino acid nih.gov, and amino acids can exist as enantiomers, chiral chromatography would be a relevant technique to assess the enantiomeric purity of this compound if it exists in chiral forms. The isolation of a new amine, 2-dimethyl-penidilamine, from a natural source suggests the potential for stereoisomers, making chiral analysis important for characterizing specific forms of the compound. tandfonline.comresearchgate.netnih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Quantification

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive technique used for detecting and quantifying target analytes, even in trace quantities within complex matrices. measurlabs.com It involves separating components by LC, followed by ionization and analysis by tandem mass spectrometry. measurlabs.com The first mass spectrometer selects ions based on their mass-to-charge ratio, these ions are then fragmented, and the second mass spectrometer analyzes the fragments. measurlabs.com This provides high specificity and allows for the characterization of complex organic molecules. measurlabs.com LC-MS/MS has been used for the analysis of various compounds, including pharmaceuticals and their metabolites, in biological samples. researchgate.netnih.govnih.gov A method using LC/MS/MS was developed to measure plasma levels of D-penicillamine, a different compound but structurally related to this compound as both are amino acid derivatives, highlighting the applicability of this technique for analyzing such compounds in biological matrices. researchgate.netnih.gov This method allowed for the determination of pharmacokinetic parameters. researchgate.netnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation of volatile and semi-volatile compounds by GC with mass spectrometric detection. measurlabs.comthermofisher.comyoutube.com It is a versatile technique for identifying and quantifying organic substances. measurlabs.comthermofisher.com GC-MS provides both chromatographic data (retention time) and mass spectral data (mass-to-charge ratio and fragmentation pattern), enabling confident identification and quantification of analytes. measurlabs.comyoutube.com It is widely used in various applications, including environmental analysis, food safety, and the analysis of biological samples. measurlabs.comthermofisher.com As mentioned earlier, the applicability of GC-MS to this compound depends on its volatility or the ability to form volatile derivatives.

The use of LC-MS/MS and potentially GC-MS would be essential for the unambiguous identification and accurate quantification of this compound in research studies, particularly when dealing with complex biological extracts or natural product samples.

Spectroscopic Quantification Methods

Spectroscopic methods utilize the interaction of electromagnetic radiation with a substance to obtain information about its structure and concentration. Techniques such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for the characterization and quantification of organic compounds.

UV-Visible spectroscopy measures the absorption of UV or visible light by a substance, which is related to the presence of chromophores in the molecule. The UV spectrum of 2-dimethyl-penidilamine showed maxima at 264 nm, indicating the presence of conjugated systems in its structure. tandfonline.com This absorption can be used for the quantitative determination of the compound following the Beer-Lambert Law, provided there are no significant interferences from other components in the sample.

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of a related compound showed characteristic absorption bands for hydroxyl (O-H), alkane (C-H), and carbonyl (C=O) groups. tandfonline.comznaturforsch.com These spectral features can be used for identification and can potentially be used for quantitative analysis, although often less sensitive than other methods.

NMR spectroscopy provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, particularly 1H and 13C. tandfonline.comresearchgate.netnih.govtandfonline.comznaturforsch.comresearchgate.net 1H NMR and 13C NMR spectra were used extensively in the structural characterization of 2-dimethyl-penidilamine and related compounds, providing information on the types of protons and carbons and their connectivity. tandfonline.comresearchgate.netnih.govtandfonline.comznaturforsch.comresearchgate.net While primarily a structural elucidation technique, quantitative NMR (qNMR) can be used for the direct quantification of analytes in a sample without the need for a reference standard of the analyte itself, provided a suitable internal standard is used.

Other spectroscopic methods like Mass Spectrometry (MS), as discussed in the context of hyphenated techniques, also provide quantitative information by measuring the abundance of ions.

Development of Biosensors and Immunoassays

Biosensors and immunoassays are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize the specific binding between antibodies and antigens for detection and quantification. nih.gov Biosensors can take various forms and have applications in diverse fields, including diagnostics and environmental monitoring. nih.gov

The development of a biosensor or immunoassay specifically for this compound would require the generation of antibodies that specifically recognize this compound. This approach could offer advantages such as high sensitivity, specificity, and potential for rapid, point-of-care analysis. While the search results did not mention the development of biosensors or immunoassays for this compound itself, immunoassays are widely used for the detection of various small molecules and drugs. nih.gov Research on immunoassay biosensors highlights ongoing advancements in enhancing sensitivity and enabling unique readouts through innovations in nanomaterials and interface chemistry. nih.gov The application of these technologies to this compound research would depend on the specific analytical needs, such as high-throughput screening or detection in complex biological matrices where chromatographic methods might require extensive sample preparation.

Sample Preparation and Extraction Strategies for Biological Matrices (non-human)

The analysis of D-penicillamine in biological matrices requires effective sample preparation and extraction strategies due to its instability and the presence of endogenous compounds with similar functional groups nih.gov. While much research focuses on human biological samples, methodologies developed for non-human matrices, such as animal tissues and fluids, share fundamental principles and can provide insights into the compound's behavior and analysis in diverse biological systems.

Sample preparation from non-human tissues often involves initial steps like homogenization and storage at low temperatures to preserve the integrity of the sample and the analyte fishersci.commdpi.com. For solid tissues, techniques such as grinding with materials like ASE Prep DE or Florisil using a mortar and pestle can help achieve a homogenous and free-flowing mixture suitable for extraction fishersci.com. Freeze-drying has also been employed to prepare tissue samples prior to extraction fishersci.com.

Extraction of D-penicillamine from biological matrices can be challenging due to its various chemical forms, including reduced free penicillamine (B1679230), protein-bound penicillamine, and disulfides (internal and mixed) nih.gov. Early assay methods for penicillamine in biological fluids were often limited in sensitivity and specificity nih.gov.

Modern analytical approaches, particularly those coupled with high-performance liquid chromatography (HPLC), necessitate efficient extraction and cleanup procedures. While specific detailed protocols for D-penicillamine extraction solely from non-human matrices are not extensively detailed in the provided search results, general principles for extracting analytes from animal tissues offer relevant strategies. Accelerated Solvent Extraction (ASE) is a technique used for extracting various contaminants and pollutants from animal tissue, involving steps like sample homogenization, mixing with dispersive materials, and extraction using solvents under elevated temperature and pressure fishersci.com. This method has been applied to extract a range of compounds, although this compound is not explicitly listed as a target analyte in the provided ASE context fishersci.com.

For the analysis of D-penicillamine and its metabolites in biological fluids and tissues from animal studies (e.g., rat and dog), techniques involving HPLC with voltammetric or electrochemical detection have been utilized nih.govresearchgate.net. Sample preparation in such studies often involves separating reduced penicillamine from other sulfhydryl-containing compounds in the non-protein fractions researchgate.net. Electrolytic reduction can be employed to determine total penicillamine (reduced plus oxidized forms) researchgate.net.

The complexity of sample preparation is highlighted by the need to address protein binding and the presence of disulfides. Chemical reduction using agents like dithioerythritol (B556865) combined with techniques such as microwaves has been found necessary for determining the total amount of D-penicillamine in some biological specimens, such as skin tissue ebi.ac.uk. Following extraction, solid-phase extraction (SPE) procedures on cartridges like C18 can be used for further cleanup of the sample extract before chromatographic analysis ebi.ac.uk.

Research involving Drosophila melanogaster (fruit flies), a non-mammalian model, provides an example of sample preparation for biochemical assays that could potentially involve compounds like D-penicillamine. This involves homogenizing flies in a buffer, centrifuging, and collecting the supernatant for analysis nih.gov. While this specific example focuses on assaying enzymes and other biological markers, the initial homogenization and centrifugation steps are common in preparing biological samples from small organisms.

The effectiveness of extraction and sample preparation methods is typically evaluated based on parameters such as extraction yield (recovery) and precision (relative standard deviation - RSD). Studies on the determination of D-penicillamine in biological matrices have reported satisfactory recoveries and low RSD values, indicating the reliability and accuracy of the methods used ebi.ac.ukmdpi.com. For instance, a method applied to skin specimens showed high extraction yield (>91.0%) and satisfactory precision (RSD < 6.8%) ebi.ac.uk. Another electrochemical sensor method for D-penicillamine detection in biological matrices reported acceptable recoveries (between 96.7% and 104.3%) and low RSD values (between 1.8% and 3.4%) mdpi.com.

Here is an example of how data on extraction recovery might be presented, based on the reported findings:

| Matrix Type (Non-Human) | Extraction Method Summary | Reported Recovery (%) | Reported RSD (%) | Reference |

| Skin specimens (Implied non-human context based on methodology) | Chemical reduction (dithioerythritol + microwaves) followed by SPE (C18) | >91.0 | <6.8 | ebi.ac.uk |

| Biological Matrices (General, non-human mentioned in context) | Electrochemical sensor method | 96.7 - 104.3 | 1.8 - 3.4 | mdpi.com |

Note: The "Matrix Type" for the first entry is inferred as potentially applicable to non-human contexts based on the general nature of the methodology described, although the specific study mentioned human skin. The second entry refers to "biological matrices" in a context that also discusses human samples, but the methodology is general enough to be applied to non-human samples.

Further detailed research findings on this compound extraction from specific non-human biological matrices (e.g., liver tissue from animals treated with this compound for copper toxicosis) would provide more matrix-specific data on optimal extraction solvents, cleanup steps, and method performance characteristics. Studies on copper removal using materials like clinoptilolite have compared its effectiveness to D-penicillamine in simulated biological media, indicating the relevance of understanding this compound's interactions within such environments srce.hr.

Computational Chemistry and Molecular Modeling of Penidilamine

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking simulations are widely used to predict the binding affinity and orientation of a small molecule (ligand), such as Penidilamine, within the binding site of a larger molecule, typically a protein (receptor). nih.govyoutube.com This technique helps in identifying potential biological targets for a compound and understanding the specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects, that govern the binding process. nih.govmdpi.com

While specific detailed studies on molecular docking of this compound were not extensively found in the search results, the principle of molecular docking is a standard approach in computational drug discovery to assess how a molecule might interact with various enzymes or receptors. For example, molecular docking analysis has been used to confirm the binding of other compounds to enzymes like α-glucosidase. researchgate.net The process typically involves preparing the ligand and receptor structures, defining the binding site, running the docking algorithm to generate possible binding poses, and scoring these poses based on their predicted binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing researchers to observe how a molecule moves and interacts over time at an atomic level. frontiersin.orgstanford.edubonvinlab.org This is crucial for understanding the conformational stability of this compound in different environments (e.g., in solution or bound to a protein) and the dynamics of its interactions with a target. frontiersin.orgnih.gov

MD simulations can reveal the flexibility of the molecule, how its shape changes, and how stable the interactions predicted by molecular docking are over a period. frontiersin.orgnih.gov By simulating the system's behavior under various conditions, MD can provide insights into the strength and longevity of molecular interactions, which is essential for evaluating the potential efficacy of a compound. uinjkt.ac.id Although specific MD studies on this compound were not detailed in the search results, MD simulations are a common follow-up to docking studies to refine binding predictions and assess complex stability. nih.govuinjkt.ac.id

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental information about its properties and reactivity. taylorfrancis.comnih.govrsc.orgfigshare.com These calculations can determine the distribution of electrons, molecular orbitals, charge distribution, and electrostatic potential, all of which influence how a molecule interacts with others. youtube.commdpi.comrsc.org

For this compound, quantum chemical methods can be used to calculate properties such as optimized molecular geometry, vibrational frequencies, and spectroscopic parameters. These calculations can also predict the molecule's reactivity by identifying potential reaction sites and estimating reaction barriers. rsc.orgsavemyexams.comsavemyexams.com Studies on other compounds have demonstrated the use of quantum chemical calculations, often at levels of theory like DFT (Density Functional Theory), to analyze electronic structure and predict properties such as NMR chemical shifts or understand reaction mechanisms. nih.govrsc.orgfigshare.commdpi.com

De Novo Drug Design Strategies Based on this compound Scaffold

De novo drug design is a computational approach focused on generating novel molecular structures with desired properties, often starting from scratch or using a known active molecule or scaffold as a template. nih.govfrontiersin.orgethz.chnih.gov Given its presence in natural sources and its structural features, this compound could potentially serve as a scaffold for designing new compounds with modified or improved properties. nih.govbiosolveit.de

Strategies based on the this compound scaffold would involve identifying the core structure (scaffold) of this compound and then computationally designing variations by adding or modifying chemical groups attached to this core. biosolveit.de This process, sometimes referred to as "scaffold hopping," aims to discover new chemical entities with similar or enhanced biological activity but potentially different pharmacokinetic or toxicity profiles. ethz.chbhsai.orgpitt.edu De novo design algorithms can explore a vast chemical space around the this compound scaffold to propose novel analogues. frontiersin.orgrsc.org

Virtual Screening and Library Design for Novel Analogues

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. youtube.comnih.govyoutube.com Following the identification of this compound or its scaffold as a starting point, virtual screening can be employed in several ways.

One approach is to screen libraries of commercially available or synthetically feasible compounds for molecules that are structurally similar to this compound (ligand-based VS) or that are predicted to bind to the same target as this compound (structure-based VS, often using docking). youtube.comnih.gov Another application is the design of targeted libraries based on the this compound scaffold. pitt.edu This involves computationally generating a library of potential this compound analogues by exploring chemical variations around the scaffold and then virtually screening this smaller, focused library for compounds with desirable predicted properties, such as binding affinity or drug-likeness. pitt.eduyoutube.comnih.gov This process helps prioritize compounds for synthesis and experimental testing.

Future Directions and Emerging Research Avenues for Penidilamine

Exploration of Undiscovered Biological Activities

The discovery of Penidilamine as a plant growth regulator provides a foundation for further research into its effects on various biological processes in plants. Beyond this established activity, there is significant potential to explore other undiscovered biological roles. The isolation of a related compound, 2-dimethyl-Penidilamine, from Urtica thunbergiana, which exhibited significant alpha-glucosidase inhibitory and analgesic activities, highlights the possibility that this compound and its structural analogs may possess a broader range of biological properties relevant to other fields, including medicine.

Future research should involve comprehensive high-throughput screening assays to evaluate this compound against diverse biological targets. This could include investigating potential antimicrobial, antifungal, insecticidal, cytotoxic, or anti-inflammatory effects, drawing parallels from the known bioactivities of other metabolites produced by Penicillium species. Detailed studies into the molecular mechanisms underlying any newly discovered activities will be crucial for understanding the compound's potential and guiding further development.

Potential as a Lead Compound for Agrochemicals or Other Bioactive Agents

The origin of this compound from the Penicillium genus, known for producing a variety of bioactive metabolites with relevance to agrochemistry, positions this compound as a potential lead compound for the development of new agrochemicals. Its identified plant growth regulating activity is a direct indicator of its utility in this area.

Furthermore, the structural relationship to 2-dimethyl-Penidilamine, a compound with demonstrated alpha-glucosidase inhibitory and analgesic activities, suggests that this compound could also serve as a starting point for the synthesis and investigation of novel bioactive agents with applications beyond agriculture. Structure-activity relationship (SAR) studies, building upon the core this compound structure and considering modifications similar to the dimethyl substitution seen in the Urtica thunbergiana isolate, could lead to the identification of compounds with enhanced potency or altered biological specificity for various applications. Fungal metabolites, in general, are recognized as valuable resources for discovering such agents.

Integration with Advanced Technologies (e.g., Nanotechnology, Artificial Intelligence)

Advanced technologies such as artificial intelligence (AI) and nanotechnology are increasingly being integrated into the discovery and development of new bioactive compounds, offering significant potential to accelerate research on this compound. AI and machine learning can revolutionize drug discovery by enhancing data analysis and prediction. These technologies can be applied to this compound research in several ways:

Virtual Screening and Target Identification: AI algorithms can analyze large datasets of biological and chemical information to predict potential biological targets for this compound and identify similar compounds with desirable properties.

Structure-Activity Relationship Modeling: AI can help build predictive models correlating structural features of this compound and its analogs with their biological activities, guiding the design of more potent or selective derivatives.

Synthesis Route Prediction: AI tools can assist in designing efficient synthetic routes for this compound derivatives, facilitating the creation of compound libraries for screening.

Nanotechnology for Delivery: If this compound or its derivatives demonstrate promising biological activities, nanotechnology could be explored for developing targeted delivery systems, particularly in agricultural applications (e.g., controlled release of plant growth regulators) or potential future medicinal uses.

While direct research on this compound with these technologies is not widely reported in the provided results, the broader trends in chemical and biological research indicate that their application to this compound is a logical future step.

Interdisciplinary Research Collaborations

Research into natural products like this compound inherently necessitates interdisciplinary collaborations. The initial isolation from a fungus highlights the importance of mycology and natural product chemistry. Determining its structure and biological activity requires expertise in analytical chemistry, spectroscopy, and biological assays. nih.gov

The discovery of a related compound in a plant species further emphasizes the value of collaborations between botanists and phytochemists. Future research directions, particularly the exploration of new biological activities and potential applications in agrochemistry or medicine, will require input from plant biologists, agricultural scientists, pharmacologists, and potentially medical researchers. Integrating computational scientists with expertise in cheminformatics and AI will be crucial for leveraging advanced technologies in the discovery and optimization process. Effective interdisciplinary teams are essential for a comprehensive understanding of this compound's biology and maximizing its potential.

Addressing Research Gaps and Unanswered Questions in this compound Biology

Despite its identification as a plant growth regulator, several research gaps and unanswered questions regarding this compound's biology remain. A fundamental gap is a detailed understanding of its precise mechanism of action in regulating plant growth. Identifying the specific cellular pathways and molecular targets it interacts with is crucial.

Furthermore, a comprehensive profile of its biological activities beyond plant growth regulation is needed. While the activity of 2-dimethyl-Penidilamine in alpha-glucosidase inhibition and analgesia is noted, a systematic investigation into a wide array of potential bioactivities for this compound itself is lacking.

Understanding the biosynthesis of this compound in Penicillium species could open avenues for biotechnological production or genetic engineering to enhance yield or create novel analogs. Similarly, if found in other organisms, their metabolic pathways involving this compound would be of interest.

Finally, detailed structure-activity relationship studies are required to understand how modifications to the this compound structure influence its biological effects. The difference in observed activities between this compound and 2-dimethyl-Penidilamine underscores this need. Addressing these gaps through targeted research efforts will be vital for fully realizing the potential of this compound and its related compounds.

常见问题

Q. What methodological approaches are recommended for investigating the molecular mechanism of action of Penidilamine in autoimmune disorders?

Begin with in vitro assays (e.g., enzyme inhibition studies, receptor binding assays) and animal models (e.g., collagen-induced arthritis) to isolate target pathways. Use techniques like Western blotting and ELISA to quantify cytokine modulation (e.g., TNF-α, IL-6). Validate findings via dose-response experiments and control groups to isolate this compound-specific effects .

Q. How can researchers standardize safety assessment protocols for this compound-induced hepatotoxicity in early-phase trials?

Implement longitudinal monitoring of liver enzymes (ALT, AST, GGT) and eosinophil counts at baseline and weekly intervals. Combine this with histopathological analysis in animal models to correlate biochemical markers with tissue damage. Use the Naranjo Adverse Drug Reaction Probability Scale to assess causality .

Q. What experimental design considerations are critical for evaluating this compound’s chelation efficacy in heavy metal poisoning?

Employ randomized controlled trials (RCTs) with stratified sampling for metal exposure levels. Measure urinary excretion of heavy metals (e.g., lead, copper) via atomic absorption spectroscopy. Include placebo arms and adjust for confounders like renal function. Statistical methods like ANOVA or mixed-effects models can address inter-individual variability .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in rheumatoid arthritis be resolved across heterogeneous studies?

Conduct a systematic review with meta-regression to analyze covariates (e.g., dosage, disease duration, co-medications). Apply the PRISMA framework to ensure transparency. Use subgroup analysis to identify patient populations with optimal response (e.g., HLA-B27-positive subsets) and assess publication bias via funnel plots .

Q. What strategies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profile in pediatric populations?

Develop physiologically based pharmacokinetic (PBPK) models incorporating age-specific parameters (e.g., hepatic metabolism, renal clearance). Validate models with sparse sampling data from clinical trials. Bayesian adaptive trial designs can minimize ethical risks while maximizing dose-response insights .

Q. How can researchers design experiments to explore this compound’s novel applications in fibrotic disorders?

Utilize 3D organoid models or precision-cut tissue slices to simulate fibrosis. Apply multi-omics approaches (transcriptomics, proteomics) to identify antifibrotic targets. Compare results with existing therapies (e.g., pirfenidone) using network pharmacology analysis. Address translational gaps with ex vivo human tissue validation .

Q. What advanced statistical methods are suitable for analyzing this compound’s interaction with immunosuppressive therapies?

Apply machine learning algorithms (e.g., random forest, LASSO regression) to high-dimensional datasets from electronic health records. Use interaction term analysis in Cox proportional hazards models to identify synergistic or antagonistic effects. Sensitivity analyses can control for unmeasured confounding .

Q. How should longitudinal studies be structured to assess this compound’s long-term impact on immune reconstitution?

Implement prospective cohort studies with serial immune profiling (flow cytometry, TCR sequencing). Track biomarkers like CD4+/CD8+ ratios and naive/memory T-cell subsets. Use joint modeling to link longitudinal immune data with clinical outcomes (e.g., infection rates). Address attrition bias with inverse probability weighting .

Q. What methodological challenges arise when translating this compound’s antioxidation properties from preclinical to clinical settings?

Preclinical studies often overestimate efficacy due to non-physiological oxidative stress models. Use patient-derived induced pluripotent stem cells (iPSCs) for in vitro validation. In clinical trials, incorporate biomarkers of oxidative damage (e.g., 8-OHdG, malondialdehyde) and adjust for dietary antioxidants. Bayesian hierarchical models can harmonize cross-study data .

Q. How can researchers leverage existing this compound datasets to generate hypotheses for future studies?

Perform secondary analyses of trial data using hypothesis-free approaches (e.g., Mendelian randomization, pathway enrichment analysis). Use the “falsificationist” framework to test robustness of associations. Collaborative platforms like FAIR data repositories enhance reproducibility and cross-validation .

Q. Methodological Notes